![molecular formula C13H26N2O4 B570298 (S)-tert-Butyl (1-((methoxymethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate CAS No. 87694-50-6](/img/structure/B570298.png)
(S)-tert-Butyl (1-((methoxymethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate
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Overview
Description
“(S)-tert-Butyl (1-((methoxymethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate”, also known as t-Boc-L-leucine methyl ester, is a chemical compound used in various fields of research and industry. It is an organic carbamate, a key structural motif in many approved drugs and prodrugs .
Synthesis Analysis
The synthesis of carbamates involves the use of carbamates in medicinal chemistry, with many derivatives specifically designed to make drug-target interactions through their carbamate moiety . Carbamates are widely utilized as a peptide bond surrogate in medicinal chemistry due to their chemical stability and capability to permeate cell membranes .Molecular Structure Analysis
The carbamate functionality is related to amide-ester hybrid features and, in general, displays very good chemical and proteolytic stabilities . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of nonbonded electrons on nitrogen into the carboxyl moiety .Chemical Reactions Analysis
Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability . They are widely represented in agricultural chemicals, such as pesticides, fungicides, and herbicides, and play a major role in the chemical and paint industry as starting materials, intermediates, and solvents .Physical And Chemical Properties Analysis
Carbamates display very good chemical and proteolytic stabilities . They are capable of permeating cell membranes, which makes them useful in medicinal chemistry .Scientific Research Applications
Drug Design and Medicinal Chemistry
The carbamate group, which is a key structural motif in “(S)-tert-Butyl (1-((methoxymethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate”, plays an important role in drug design and medicinal chemistry . Many approved drugs and prodrugs are specifically designed to make drug−target interactions through their carbamate moiety . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety .
Increase Permeability Across Cellular Membranes
The carbamate’s emerging role in medicinal chemistry is also due to its chemical stability and to its capability to increase permeability across cellular membranes . This makes it a valuable component in the design of drugs that need to be absorbed by the body efficiently.
Agricultural Chemicals
Carbamate derivatives are widely represented in agricultural chemicals, such as pesticides, fungicides, and herbicides . This is due to their chemical stability and their ability to interact with various biological targets.
Organic Synthesis and Peptide Chemistry
Organic carbamates serve a very important role as optimum protecting groups for amines and amino acids in organic synthesis and peptide chemistry . This makes them valuable in the production of complex organic molecules and peptides.
Green Synthesis of Carbamates and Amides
The compound can be used in the green synthesis of carbamates and amides via Cu@Sal‐Cs catalyzed C–O and C–N oxidative coupling . This method is eco-friendly and cost-effective, making it a valuable tool in sustainable chemistry.
Formation of Carbamates from Alcohols and Hindered Amino
The compound can be used in the formation of carbamates from alcohols and hindered amino . This reaction forms carbamates bearing hindered primary and amino acid/ester moieties , which can be useful in various chemical syntheses.
Mechanism of Action
Future Directions
Carbamates have received much attention in recent years due to their application in drug design and discovery . They serve a very important role as optimum protecting groups for amines and amino acids in organic synthesis and peptide chemistry . As research continues, we can expect to see more applications of carbamates in the field of medicinal chemistry.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (S)-tert-Butyl (1-((methoxymethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate involves the protection of the amine group, alkylation of the protected amine, deprotection of the amine, and carbamate formation.", "Starting Materials": [ "4-methyl-2-oxopentanoic acid", "tert-butylamine", "methoxymethyl chloride", "potassium carbonate", "N,N-dimethylformamide", "diethyl ether", "hydrochloric acid", "sodium hydroxide", "carbon dioxide" ], "Reaction": [ "Protection of the amine group with methoxymethyl chloride in the presence of potassium carbonate and N,N-dimethylformamide to form (S)-tert-butyl (1-(methoxymethyl)amino)-4-methyl-1-oxopentan-2-ol", "Alkylation of the protected amine with 4-methyl-2-oxopentanoic acid in the presence of N,N-dimethylformamide and diethyl ether to form (S)-tert-butyl (1-((methoxymethyl)amino)-4-methyl-1-oxopentan-2-yl)carbinol", "Deprotection of the amine group with hydrochloric acid to form (S)-tert-butyl (1-((hydroxymethyl)amino)-4-methyl-1-oxopentan-2-yl)carbinol", "Formation of the carbamate by treating the (S)-tert-butyl (1-((hydroxymethyl)amino)-4-methyl-1-oxopentan-2-yl)carbinol with phosgene and sodium hydroxide, followed by treatment with carbon dioxide to form (S)-tert-Butyl (1-((methoxymethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate" ] } | |
CAS RN |
87694-50-6 |
Product Name |
(S)-tert-Butyl (1-((methoxymethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate |
Molecular Formula |
C13H26N2O4 |
Molecular Weight |
274.361 |
IUPAC Name |
tert-butyl N-[(2S)-1-(methoxymethylamino)-4-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C13H26N2O4/c1-9(2)7-10(11(16)14-8-18-6)15-12(17)19-13(3,4)5/h9-10H,7-8H2,1-6H3,(H,14,16)(H,15,17)/t10-/m0/s1 |
InChI Key |
QITBKOUSMJIKRJ-JTQLQIEISA-N |
SMILES |
CC(C)CC(C(=O)NCOC)NC(=O)OC(C)(C)C |
synonyms |
[(1S)-1-[(Methoxymethylamino)carbonyl]-3-methylbutyl]-carbamic Acid 1-Dimethylethyl Ester; [1-[(Methoxymethylamino)carbonyl]-3-methylbutyl]-carbamic Acid 1-Dimethylethyl Ester; (S)-N-Methyl-N-methoxy-2-(tert-butoxycarbonylamino)-4-methylpentanamide; |
Origin of Product |
United States |
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